Lipophilicity and Molecular Complexity Gains
2-Methylcyclopropane-1-carbohydrazide possesses higher molecular weight and lipophilicity compared to the unsubstituted parent compound, cyclopropanecarbohydrazide, offering a differentiated starting point for lead optimization campaigns [1]. The addition of the methyl group increases molecular weight by 14 Da (114.15 vs 100.12 g/mol) and raises the calculated LogP (cLogP) from approximately -0.7 to -0.3, indicating enhanced passive membrane permeability potential [2].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 114.15 g/mol; cLogP: -0.3 (estimated) |
| Comparator Or Baseline | Cyclopropanecarbohydrazide: MW: 100.12 g/mol; cLogP: -0.7 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔcLogP ≈ +0.4 units |
| Conditions | Computational prediction based on molecular structure; actual LogP values may vary by experimental measurement method [1]. |
Why This Matters
Procurement of the methyl-substituted analog provides a building block with intrinsically higher lipophilicity, which may improve membrane permeability and oral bioavailability of final drug candidates compared to the parent hydrazide.
- [1] PubChem. Cyclopropanecarbohydrazide. Compound Summary CID 81396. Accessed 2026. View Source
- [2] PubChem. 2-Methylcyclopropane-1-carbohydrazide. Compound Summary CID 44929. Accessed 2026. View Source
